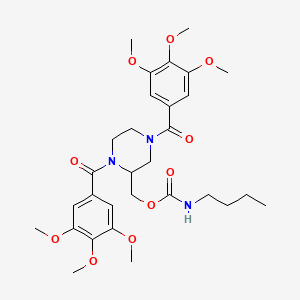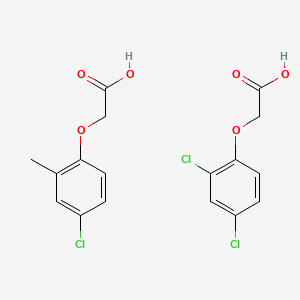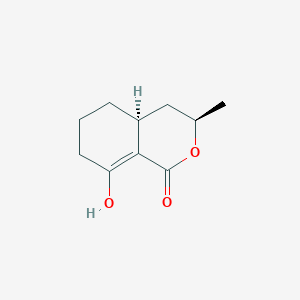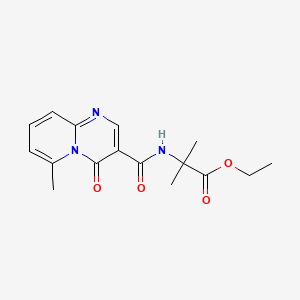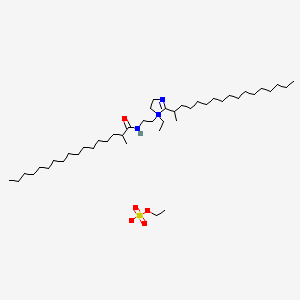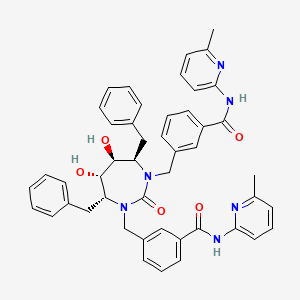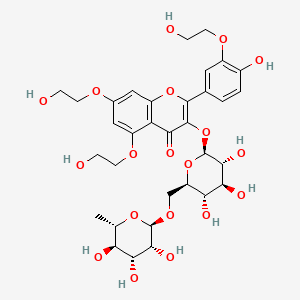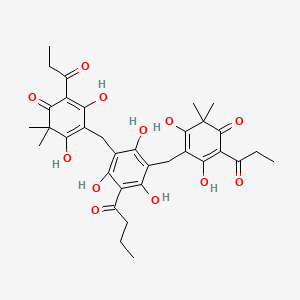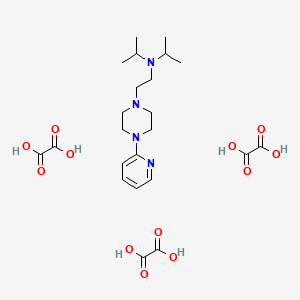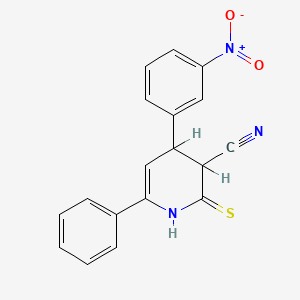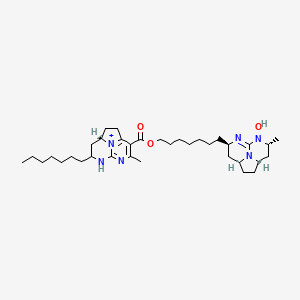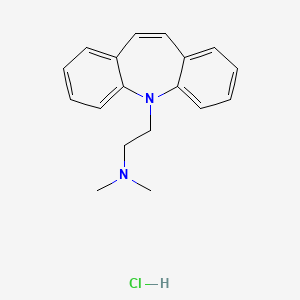
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5H-Dibenz(b,f)azepine, which is a tricyclic amine.
Hydrohalogenation: A key step involves the hydrohalogenation of ethynylaniline, which proceeds in a syn-selective manner without forming any detectable over-addition product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the hydrohalogenation and arylation steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving halogenation and arylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine and arylating agents such as aryl halides are employed.
Major Products
N-oxides: Formed through oxidation reactions.
Reduced Forms: Obtained via reduction reactions.
Arylated Products: Resulting from substitution reactions.
Scientific Research Applications
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors and ion channels in the nervous system.
Pathways Involved: It modulates neurotransmitter release and reuptake, leading to its anticonvulsant and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: 5H-Dibenz(b,f)azepine-5-carboxamide, used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide, a derivative of carbamazepine with similar uses.
Imipramine N-oxide: A related compound with similar structural features.
Uniqueness
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets, leading to its unique pharmacological profile .
Properties
CAS No. |
85008-95-3 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-benzo[b][1]benzazepin-11-yl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19(2)13-14-20-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)20;/h3-12H,13-14H2,1-2H3;1H |
InChI Key |
KPXYTCYVYMAZAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



